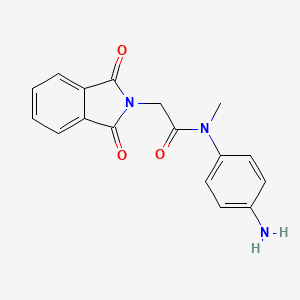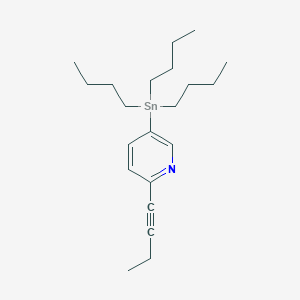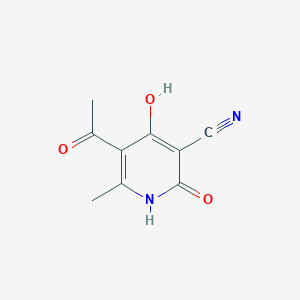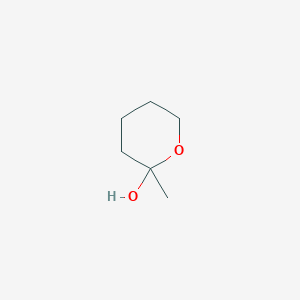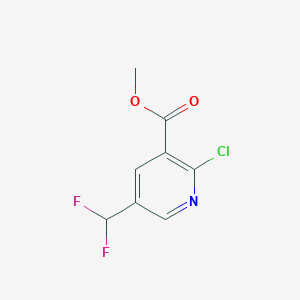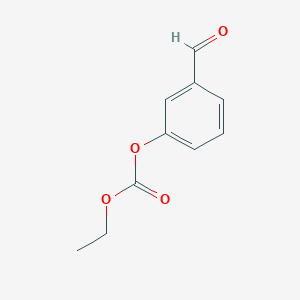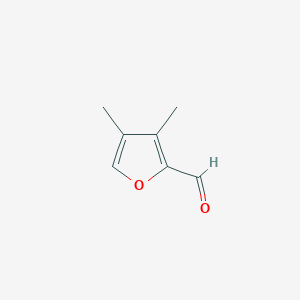
3,4-Dimethylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 3 and 4, and an aldehyde group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan derivatives are treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction introduces the formyl group at the desired position on the furan ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic conversion of biomass-derived furfural. This method is advantageous due to its sustainability and the use of renewable resources .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 3,4-Dimethylfuran-2-carboxylic acid.
Reduction: 3,4-Dimethylfuran-2-methanol.
Substitution: Depending on the reagents used, various substituted furans can be obtained.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylfuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive compounds and natural product analogs.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 3,4-Dimethylfuran-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in organic synthesis to create complex molecular architectures. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Furfural: A furan derivative with an aldehyde group at position 2, but without methyl substitutions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at position 5 and an aldehyde group at position 2.
2,5-Dimethylfuran: A furan derivative with methyl groups at positions 2 and 5, but without an aldehyde group.
Uniqueness: 3,4-Dimethylfuran-2-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde group, which confer distinct reactivity and properties compared to other furan derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
854778-72-6 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3,4-dimethylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
LBNGKDIXNBJVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=C1C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


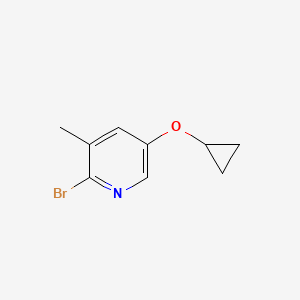
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
